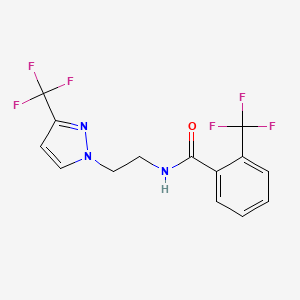
2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound that features both trifluoromethyl and pyrazole groups. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of molecules
准备方法
化学反应分析
This compound can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can target the pyrazole ring or the benzamide moiety, depending on the reagents used.
Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and various organometallic reagents . The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzamide and pyrazole rings.
科学研究应用
2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:
作用机制
The mechanism of action of 2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with molecular targets through its trifluoromethyl and pyrazole groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar compounds include other trifluoromethyl-substituted benzamides and pyrazoles. For example:
Trifluoromethyl benzamides: These compounds share the trifluoromethyl group but may have different substituents on the benzamide ring.
Trifluoromethyl pyrazoles: These compounds feature the trifluoromethyl group on the pyrazole ring and may have different substituents on the pyrazole or benzamide rings.
The uniqueness of 2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide lies in its combination of both trifluoromethyl and pyrazole groups, which can lead to distinct chemical and biological properties .
生物活性
The compound 2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a novel pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- SMILES Notation :
CC(C(=O)N(C(C(F)(F)F)C(F)(F)F)c1ccccc1)N=N
Biological Activity Overview
Recent studies have highlighted various biological activities of pyrazole derivatives, including anti-inflammatory, anticancer, and antimicrobial properties. The trifluoromethyl group in particular has been shown to enhance the pharmacological profiles of these compounds.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated:
- IC50 Values : Many pyrazole derivatives have shown IC50 values in the micromolar range against cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For example, a related compound exhibited an IC50 of 26 µM against A549 cells .
The mechanism of action for pyrazole derivatives often involves the inhibition of key enzymes or pathways associated with cancer proliferation. Some studies suggest that these compounds may target:
- Aurora Kinase : Inhibition of Aurora-A kinase has been noted, which plays a crucial role in cell division. Compounds have shown IC50 values as low as 0.067 µM against this target .
- VEGF Pathway : Certain derivatives have been reported to inhibit VEGF-induced proliferation in endothelial cells, suggesting potential applications in anti-angiogenic therapy .
Case Studies
Several case studies have explored the efficacy and safety of pyrazole derivatives:
- Study on Antitumor Activity :
- Inhibition of CDK2 :
Data Tables
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Antiproliferative |
| Compound B | A549 | 26 | Apoptosis Induction |
| Compound C | HepG2 | 0.71 | Aurora-A Inhibition |
| Compound D | NCI-H460 | 0.08 | Autophagy Induction |
属性
IUPAC Name |
2-(trifluoromethyl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F6N3O/c15-13(16,17)10-4-2-1-3-9(10)12(24)21-6-8-23-7-5-11(22-23)14(18,19)20/h1-5,7H,6,8H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEJRKBOHSUGCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














